Cas no 4206-74-0 (Acetamide,N-[4-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]phenyl]-)
4206-74-0 structure
Product Name:Acetamide,N-[4-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]phenyl]-
CAS No:4206-74-0
MF:C13H15N3O4S
MW:309.340901613235
CID:331064
PubChem ID:160743
Update Time:2025-04-19
Acetamide,N-[4-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]phenyl]- Chemical and Physical Properties
Names and Identifiers
-
- Acetamide,N-[4-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]phenyl]-
- N(4)-acetylsulfisoxazole
- N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]acetamide
- 4-N-Acetylsulfisoxazole
- Acetanilide,4'-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]- (6CI,7CI,8CI)
- Acetylsulfadimethylisoxazole
- N4 Acetylsulfisoxazole
- N4-Acetylsulfisoxazole
- N-Acetylsulfisoxazole
- Pharmakon1600-01505461
- N-(4-([(3,4-Dimethyl-5-isoxazolyl)amino]sulfonyl)phenyl)acetamide #
- SR-05000002018-1
- N-(4-(((3,4-Dimethyl-5-isoxazolyl)amino)sulfonyl)phenyl)acetamide
- CHEMBL725
- N-(p-(3,4-Dimethyl-5-isoxazolylaminosulfonyl)phenyl)acetamide
- SCHEMBL7857278
- N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-acetamide
- NSC759138
- BDBM50034479
- AB01563087_01
- SBI-0206809.P001
- HMS2093L11
- BRD-K05009775-001-01-2
- Oprea1_428841
- SR-05000002018
- NS00003238
- DTXSID30194901
- 4206-74-0
- CCG-213456
- N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide
- Oprea1_848478
- UTVCPAPWORAKEV-UHFFFAOYSA-N
- N4-ACETYL SULFISOXAZOLE
- AKOS002262082
-
- Inchi: 1S/C13H15N3O4S/c1-8-9(2)15-20-13(8)16-21(18,19)12-6-4-11(5-7-12)14-10(3)17/h4-7,16H,1-3H3,(H,14,17)
- InChI Key: UTVCPAPWORAKEV-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)NC(C)=O)(NC1=C(C)C(C)=NO1)(=O)=O
Computed Properties
- Exact Mass: 309.07845
- Monoisotopic Mass: 309.07832714g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 468
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 15
- XLogP3: nothing
- Topological Polar Surface Area: 110Ų
Experimental Properties
- Density: 1.3541 (rough estimate)
- Refractive Index: 1.6320 (estimate)
- PSA: 101.3
Acetamide,N-[4-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]phenyl]- Related Literature
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
4206-74-0 (Acetamide,N-[4-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]phenyl]-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Essenoi Fine Chemical Co., Limited
Gold Member
CN Supplier
Reagent